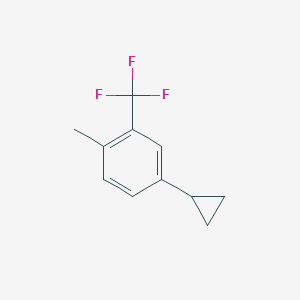
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene: A similar compound with a different substitution pattern on the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: Another benzene derivative with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity and interactions with other compounds.
特性
分子式 |
C11H11F3 |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
4-cyclopropyl-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-7-2-3-9(8-4-5-8)6-10(7)11(12,13)14/h2-3,6,8H,4-5H2,1H3 |
InChIキー |
RPIFKEQOYJJQEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)


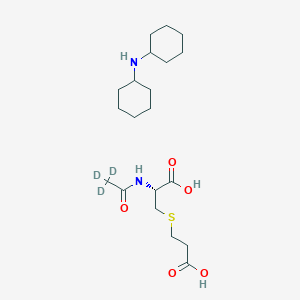
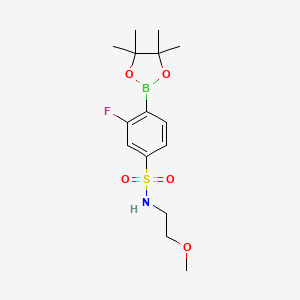

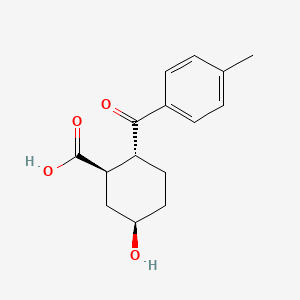
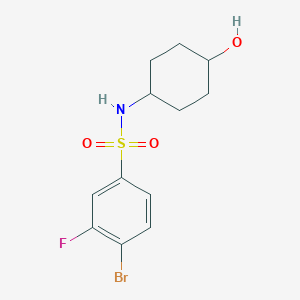
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
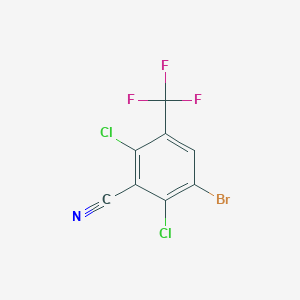


![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
